molecular formula C9H12ClN B6260328 2-(3-chlorophenyl)propan-1-amine CAS No. 1082555-06-3

2-(3-chlorophenyl)propan-1-amine

Cat. No.: B6260328
CAS No.: 1082555-06-3
M. Wt: 169.65 g/mol
InChI Key: CUOBYVASRNWRRD-UHFFFAOYSA-N
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Description

Significance within Chemical Synthesis

2-(3-chlorophenyl)propan-1-amine serves as a key building block in the synthesis of more complex molecules. A notable example is its role as an intermediate in the creation of lorcaserin, an anti-obesity drug. researchgate.net Researchers have developed various synthetic routes to produce this compound, with a focus on efficiency and stereoselectivity. One reported method involves a three-step synthesis where a key step is the chiral resolution through the formation of a salt with L-(-)-3-phenyllactic acid. researchgate.net This highlights the importance of controlling the compound's stereochemistry for its subsequent applications.

The synthesis of related structures, such as propargylamines, which are known for their pharmaceutical and biological properties, often involves multi-component reactions. rsc.org These reactions can be optimized for efficiency and environmental friendliness by employing solvent-free conditions. rsc.org

Relevance in Medicinal Chemistry Research (preclinical focus)

In the field of medicinal chemistry, derivatives of this compound are of interest for their potential biological activities. The core structure is a component of various compounds investigated in preclinical studies. For instance, derivatives have been synthesized and evaluated for their affinity to serotonin (B10506) receptors, which are implicated in conditions like depression. nih.gov

The structural motif of a substituted phenylpropylamine is found in compounds designed to interact with specific biological targets. The presence of the chloro-substituent and the amine group can influence the molecule's ability to bind to receptors or enzymes, thereby modulating their function. ontosight.ai Research in this area often involves the synthesis of a series of related compounds to explore structure-activity relationships.

Position within the Broader Class of Substituted Amines

This compound is classified as a primary amine, as the nitrogen atom is bonded to one alkyl group and two hydrogen atoms. wikipedia.orglibretexts.org Amines are a broad class of organic compounds derived from ammonia (B1221849), where one or more hydrogen atoms have been replaced by alkyl or aryl groups. wikipedia.orglibretexts.org

The classification of amines is based on the number of organic substituents attached to the nitrogen atom. libretexts.org Primary (1°), secondary (2°), and tertiary (3°) amines have one, two, and three organic groups, respectively. wikipedia.orglibretexts.org The chemical properties and reactivity of amines are influenced by this classification. As a primary amine, this compound can participate in reactions typical of this functional group, such as acylation. researchgate.net

The table below provides a summary of the key identification parameters for this compound and a related compound.

ParameterThis compound2-(3-Chlorophenyl)propan-2-amine hydrochloride
Primary CAS Registry Number 92015-24-217790-50-0
Molecular Formula C₁₀H₁₄ClNC₁₀H₁₄ClN·HCl
Molecular Weight 183.68 g/mol Not specified
Synonyms 2-(3-Chlorophenyl)-2-methylpropan-1-amine1-(3-Chlorophenyl)-1-methylethylamine hydrochloride

This table contains data for this compound sigmaaldrich.com and 2-(3-Chlorophenyl)propan-2-amine hydrochloride vulcanchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1082555-06-3

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

IUPAC Name

2-(3-chlorophenyl)propan-1-amine

InChI

InChI=1S/C9H12ClN/c1-7(6-11)8-3-2-4-9(10)5-8/h2-5,7H,6,11H2,1H3

InChI Key

CUOBYVASRNWRRD-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1=CC(=CC=C1)Cl

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 3 Chlorophenyl Propan 1 Amine

Established Synthetic Routes

Established synthetic routes to 2-(3-chlorophenyl)propan-1-amine are characterized by their reliability and have been documented in chemical literature. These methods can be broadly categorized into two main approaches: the reduction of precursors where the nitrogen atom is already present in the molecule but in a higher oxidation state, and reductive amination strategies that introduce the amine group to a ketone precursor.

Reduction of Nitrogen-Containing Precursors

This approach focuses on the chemical reduction of functional groups such as nitriles and nitro groups to the corresponding primary amine. These methods are advantageous as they start from precursors that already contain the required carbon-nitrogen bond.

The reduction of 2-(3-chlorophenyl)propanenitrile (B2646529) to this compound is a direct method for obtaining the target primary amine. Catalytic hydrogenation is a common technique for this transformation. However, the hydrogenation of nitriles can sometimes lead to the formation of secondary and tertiary amines as byproducts. nih.gov The selectivity of the reaction towards the primary amine is highly dependent on the catalyst, solvent, and reaction conditions. nih.govnih.gov For instance, palladium on carbon (Pd/C) is a frequently used catalyst for this type of reduction. nih.govacs.org The use of acidic additives in a biphasic solvent system, such as dichloromethane/water, can enhance the selectivity for the primary amine by forming a salt with the product and preventing further reaction. nih.govacs.org

Table 1: Representative Conditions for Nitrile Reduction

Precursor Reducing Agent/Catalyst Solvent System Additive Product Reference
3-Phenylpropionitrile H₂, Pd/C Dichloromethane/Water NaH₂PO₄, H₂SO₄ 3-Phenylpropylamine nih.govacs.org
Benzonitrile H₂, Atomically dispersed Pd clusters (Pdₙ/ND@G) - - Primary Amine (>98% selectivity) nih.gov

The reaction pathway for the hydrogenation of a nitrile involves the initial formation of an imine intermediate, which is then further reduced to the primary amine. nih.govacs.org The condensation of the intermediate imine with the primary amine product can lead to the formation of a secondary amine. nih.govacs.org

Another established route involves the reduction of a nitro group at the 2-position of the corresponding propane (B168953) chain. For the synthesis of this compound, the precursor would be 1-(3-chlorophenyl)-2-nitropropane. The reduction of nitroalkanes to primary amines can be achieved using various reducing agents. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas. Alternatively, chemical reducing agents such as sodium borohydride (B1222165) can also be employed for this transformation. The choice of reducing agent can influence the reaction conditions and the workup procedure.

Reductive Amination Strategies

Reductive amination is a versatile and widely used method for the synthesis of amines. masterorganicchemistry.com This process involves the reaction of a carbonyl compound, in this case, a ketone, with an amine source in the presence of a reducing agent. masterorganicchemistry.comresearchgate.net

The synthesis of this compound can be effectively carried out starting from the ketone precursor, 1-(3-chlorophenyl)-2-propanone. nih.gov This ketone, also known as 3-chlorophenylacetone, reacts with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine or enamine. This intermediate is then reduced in situ to the desired primary amine. masterorganicchemistry.com A variety of reducing agents can be used for this step, including sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. masterorganicchemistry.comcommonorganicchemistry.com

Table 2: Precursors and Intermediates in Reductive Amination

Ketone Precursor IUPAC Name Amine Source Intermediate Final Product Reference
1-(3-chlorophenyl)-2-propanone 1-(3-chlorophenyl)propan-2-one Ammonia/Ammonium Salt 2-(3-chlorophenyl)propan-2-imine This compound nih.gov

For ketones that are less reactive or where imine formation is not favorable under standard conditions, the use of Lewis acids as catalysts can significantly improve the reaction efficiency. commonorganicchemistry.comcommonorganicchemistry.com Titanium(IV) chloride (TiCl₄) or titanium(IV) isopropoxide (Ti(OiPr)₄) are effective Lewis acids for this purpose. masterorganicchemistry.comresearchgate.netcommonorganicchemistry.com These reagents activate the ketone towards nucleophilic attack by the amine. masterorganicchemistry.com

Sodium cyanoborohydride (NaCNBH₃) is a particularly useful reducing agent in these optimized procedures. researchgate.netcommonorganicchemistry.com It is a mild reducing agent that is selective for the reduction of the protonated imine (iminium ion) over the starting ketone. masterorganicchemistry.comcommonorganicchemistry.com This selectivity allows for the reaction to be carried out in a one-pot fashion, where the ketone, amine source, Lewis acid, and reducing agent are all present in the reaction mixture. commonorganicchemistry.com The reaction is typically performed by prestirring the ketone and amine with the Lewis acid before the addition of NaCNBH₃. commonorganicchemistry.com

Table 3: Optimized Reagents for Reductive Amination

Lewis Acid Reducing Agent Typical Solvent Key Advantage Reference
TiCl₄ / Ti(OiPr)₄ NaCNBH₃ Methanol, Ethanol Improves yield for less reactive ketones by activating the carbonyl group. masterorganicchemistry.comresearchgate.netcommonorganicchemistry.com
- NaBH(OAc)₃ Dichloromethane, THF Effective for a wide range of substrates. masterorganicchemistry.comcommonorganicchemistry.com

Stereoselective Synthesis of Enantiopure this compound

Achieving a high degree of stereochemical purity is paramount for the synthesis of bioactive molecules. For this compound, this involves methods that can selectively produce one of the two enantiomers, (R) or (S). A reported efficient, three-step synthesis of (R)-2-(3-chlorophenyl)propan-1-amine highlights the importance of this specific enantiomer as an intermediate. researchgate.net The primary strategies to achieve this enantiopurity involve either building the chiral center asymmetrically from the start using chiral catalysts or auxiliaries, or separating the desired enantiomer from a racemic mixture through resolution.

Chiral Auxiliaries and Catalysts

Asymmetric synthesis aims to create a chiral molecule from an achiral precursor by using a chiral influence. This can be a stoichiometric chiral auxiliary that temporarily attaches to the substrate to direct the stereochemical outcome of a reaction, or a substoichiometric amount of a chiral catalyst that facilitates the enantioselective transformation. rsc.org

Chiral Catalysts: Transition metal-catalyzed asymmetric hydrogenation of imines or enamines is a powerful method for producing chiral amines. acs.org For the synthesis of compounds structurally similar to this compound, catalysts based on iridium, rhodium, or ruthenium, paired with chiral phosphine (B1218219) ligands (e.g., BINAP, DIPAMP), are commonly employed. acs.orgyoutube.com These catalysts create a chiral environment around the substrate, leading to the preferential formation of one enantiomer. For instance, iridium complexes with chiral diamine ligands in the presence of a chiral phosphoric acid have shown high activity and enantioselectivity in the asymmetric hydrogenation of N-aryl imines. acs.org

Chiral Auxiliaries: Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical course of subsequent reactions. After the desired chiral center is created, the auxiliary is removed and can often be recycled. While specific applications of chiral auxiliaries for the direct synthesis of this compound are not extensively detailed in the provided context, the principle remains a cornerstone of asymmetric synthesis.

Resolution Techniques for Enantiomers

Resolution is the process of separating a 50:50 mixture of two enantiomers (a racemate). wikipedia.org This is a widely used industrial and laboratory method for obtaining enantiomerically pure amines.

Classical Resolution via Diastereomeric Salt Formation: The most common resolution strategy involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. wikipedia.org This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, allowing them to be separated by conventional techniques like fractional crystallization. wikipedia.orgrsc.org After separation, the desired amine enantiomer is recovered by treating the isolated salt with a base.

A documented synthesis of (R)-2-(3-chlorophenyl)propan-1-amine utilizes this very technique, employing a chiral resolving agent to form a salt that can be selectively crystallized. researchgate.net The choice of resolving agent and solvent is critical for efficient separation.

Table 1: Common Chiral Resolving Agents for Amines

Resolving AgentTypeSeparation Principle
(+)-Tartaric acidChiral AcidForms diastereomeric salts with different solubilities. libretexts.org
(-)-3-Phenyllactic acidChiral AcidForms diastereomeric salts with different solubilities. researchgate.net
(R)-(-)-Mandelic acidChiral AcidForms diastereomeric salts with different solubilities. wikipedia.org
(+)-Camphor-10-sulfonic acidChiral AcidForms diastereomeric salts with different solubilities. wikipedia.org

Enzymatic Resolution: Another powerful method is kinetic resolution, which often employs enzymes like lipases or transaminases. researchgate.netnih.gov These biocatalysts can selectively react with one enantiomer in the racemic mixture at a much faster rate than the other. This leaves the unreacted, desired enantiomer in high enantiomeric purity. Transaminases, for example, can catalyze the transfer of an amino group to a ketone, and engineered versions show high stereoselectivity, making them valuable tools for producing chiral amines. researchgate.netgoogle.com

Green Chemistry Approaches in Synthesis

Green chemistry focuses on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. rsc.orgbenthamdirect.com Key principles include improving atom economy, using safer solvents, increasing energy efficiency, and employing catalytic rather than stoichiometric reagents. rsc.orgresearcher.life

For the synthesis of amines, green approaches include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times, often leading to higher yields and cleaner reactions with less by-product formation. It has been successfully used in the synthesis of related heterocyclic compounds, sometimes even in solvent-free conditions. nih.gov

Solvent Selection and Solvent-Free Reactions: The choice of solvent is a major contributor to the environmental impact of a process. Using water or other benign solvents, or eliminating the solvent altogether, is a key goal of green chemistry.

Biocatalysis: As mentioned, using enzymes as catalysts operates under mild conditions (temperature, pH) in aqueous environments, offering a highly selective and green alternative to many classical chemical methods. researchgate.netacs.org

Scale-up Considerations for Research Purposes

Translating a laboratory-scale synthesis to a larger, pilot-plant or industrial scale introduces a new set of challenges that must be considered early in development.

Key considerations for scaling up the synthesis of this compound include:

Process Robustness: The chosen synthetic route must be reliable and reproducible on a larger scale. A reported novel route for the (R)-enantiomer was noted for its applicability to scale-up production. researchgate.net

Reagent Cost and Availability: The cost and commercial availability of starting materials, catalysts, and resolving agents become critical factors on a larger scale.

Reaction Conditions: Maintaining optimal temperature and mixing in large reactors is more challenging than in small flasks and requires specialized equipment.

Purification: Methods like chromatography, which are common in the lab, can be expensive and difficult to implement on a large scale. Crystallization, being a more scalable technique, is often preferred for purification of both intermediates and the final product. rsc.org

Enzyme Immobilization: For biocatalytic processes, immobilizing the enzyme on a solid support allows for easy recovery and reuse, which is crucial for the economic viability of the process at scale. nih.govmdpi.com

By carefully considering these factors, synthetic routes can be developed that are not only efficient and stereoselective but also sustainable and economically feasible for producing the quantities of this compound required for further research and development.

Chemical Reactivity and Derivatization of 2 3 Chlorophenyl Propan 1 Amine

Reactions of the Primary Amine Group

The primary amine group (-NH₂) is the most reactive site on the molecule under typical organic synthesis conditions. Its lone pair of electrons makes it a potent nucleophile and a base, allowing it to participate in numerous reactions to form new carbon-nitrogen or hydrogen-nitrogen bonds.

Acylation Reactions

Primary amines like 2-(3-chlorophenyl)propan-1-amine readily undergo acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. savemyexams.comsimply.science This reaction, often proceeding through a nucleophilic addition-elimination mechanism, results in the formation of a stable amide linkage. savemyexams.com The nitrogen atom's lone pair attacks the electrophilic carbonyl carbon of the acylating agent. savemyexams.com A subsequent elimination of a leaving group (e.g., a chloride ion) yields the N-substituted amide. libretexts.org

The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl) that is formed. simply.science The general transformation is a cornerstone in organic synthesis for protecting amino groups or for building larger, more complex molecules. nih.gov

Table 1: Examples of Acylation Reactions

Acylating AgentProductReaction Conditions
Acetyl ChlorideN-[1-(3-chlorophenyl)propan-2-yl]acetamideInert solvent, often with a non-nucleophilic base like pyridine or triethylamine
Benzoyl ChlorideN-[1-(3-chlorophenyl)propan-2-yl]benzamideSchotten-Baumann conditions (aqueous base) or aprotic solvent with a tertiary amine base
Acetic AnhydrideN-[1-(3-chlorophenyl)propan-2-yl]acetamideOften performed neat or in a solvent, may be heated to drive to completion
Illustrative acylation reactions of this compound.

Alkylation Reactions

The nucleophilic nature of the primary amine allows it to be alkylated by reacting with alkyl halides. wikipedia.org However, this reaction can be difficult to control, often leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, due to the increased nucleophilicity of the alkylated product. wikipedia.orgmasterorganicchemistry.com

A more controlled and widely used method for alkylation is reductive amination. masterorganicchemistry.comwikipedia.orglibretexts.org This process involves the initial reaction of the amine with an aldehyde or a ketone to form an imine intermediate. The imine is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.comlibretexts.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the carbonyl compound. masterorganicchemistry.comsigmaaldrich.com

Table 2: Examples of Alkylation via Reductive Amination

Carbonyl CompoundReducing AgentProduct
FormaldehydeNaBH₃CN or H₂/Pd-CN,N-dimethyl-2-(3-chlorophenyl)propan-1-amine
AcetoneNaBH(OAc)₃N-isopropyl-2-(3-chlorophenyl)propan-1-amine
BenzaldehydeNaBH₃CNN-benzyl-2-(3-chlorophenyl)propan-1-amine
Controlled synthesis of secondary and tertiary amines via reductive amination.

Condensation Reactions

Primary amines condense with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgchemistrysteps.comlumenlearning.com This reaction is typically acid-catalyzed and reversible. libretexts.orglumenlearning.com The mechanism involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent acid-catalyzed dehydration (elimination of a water molecule) yields the C=N double bond of the imine. chemistrysteps.comlibretexts.org The reaction's rate is often optimal at a mildly acidic pH (around 4-5), as sufficient acid is needed to protonate the carbonyl group and the hydroxyl of the carbinolamine, but not so much that it fully protonates and deactivates the amine nucleophile. libretexts.orgchemistrysteps.com

Table 3: Examples of Imine Formation

Carbonyl CompoundProduct (Imine)Typical Conditions
Benzaldehyde(E)-N-benzylidene-1-(3-chlorophenyl)propan-2-amineMildly acidic (e.g., acetic acid catalyst), removal of water
CyclohexanoneN-(cyclohexylidene)-1-(3-chlorophenyl)propan-2-amineDean-Stark apparatus to remove water, acid catalyst
Condensation of this compound with carbonyl compounds.

Salt Formation and Characterization

As a primary amine, this compound is basic and readily reacts with acids to form ammonium salts. wikipedia.orgoxfordreference.com The lone pair of electrons on the nitrogen atom accepts a proton from an acid, forming a positively charged ammonium ion, which then pairs with the conjugate base of the acid. oxfordreference.comspectroscopyonline.com The most common salt is the hydrochloride, formed by reaction with hydrochloric acid.

These salts are typically crystalline solids with higher melting points and greater water solubility than the corresponding free base. oxfordreference.comresearchgate.net This property is often exploited in pharmaceutical applications. jst.go.jp Characterization of these salts is commonly performed using infrared (IR) spectroscopy, which shows a characteristic broad and intense N-H⁺ stretching absorption in the 2200-3000 cm⁻¹ region. spectroscopyonline.com

Table 4: Common Salts and Their Formation

AcidResulting SaltKey Characteristics
Hydrochloric Acid (HCl)2-(3-chlorophenyl)propan-1-aminium chlorideCrystalline solid, increased water solubility
Sulfuric Acid (H₂SO₄)2-(3-chlorophenyl)propan-1-aminium sulfateTypically a solid, water-soluble
Phosphoric Acid (H₃PO₄)2-(3-chlorophenyl)propan-1-aminium phosphate (B84403)Solid, often used in buffer preparations
Formation of ammonium salts from this compound.

Reactions Involving the Chlorophenyl Moiety

The chlorophenyl ring is generally less reactive than the amine group. The chlorine atom, being a halogen, deactivates the ring towards electrophilic aromatic substitution. However, it can participate in other types of reactions, most notably nucleophilic aromatic substitution, albeit under specific conditions.

Nucleophilic Aromatic Substitution

Aryl halides like this compound are generally resistant to classical Sₙ1 and Sₙ2 nucleophilic substitution reactions. pressbooks.pubwikipedia.org However, substitution of the chlorine atom can be achieved through two primary mechanisms:

SₙAr (Addition-Elimination): This mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (chlorine) to stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orgmasterorganicchemistry.comlibretexts.org Since the parent molecule lacks such activating groups, this pathway is highly unfavorable under standard conditions and would require harsh conditions of high temperature and pressure.

Transition-Metal Catalysis: Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, have revolutionized the formation of bonds to aromatic rings. wikipedia.orglibretexts.org This reaction allows for the coupling of aryl halides (including chlorides) with a wide variety of amines, alcohols, or thiols. tcichemicals.comrsc.org In the context of this compound, the chlorine atom could be replaced by another amine, an alkoxy group, or other nucleophiles using a suitable palladium catalyst, a phosphine (B1218219) ligand (e.g., XPhos), and a base. tcichemicals.comthieme-connect.com This powerful method significantly expands the synthetic utility of the chlorophenyl moiety.

Table 5: Potential Buchwald-Hartwig Cross-Coupling Reactions

Coupling PartnerCatalyst System (Example)Potential Product
MorpholinePd₂(dba)₃ / XPhos / NaOtBu4-[3-(2-aminopropyl)phenyl]morpholine
AnilinePd(OAc)₂ / BINAP / Cs₂CO₃N¹-[3-(2-aminopropyl)phenyl]benzene-1,4-diamine
Methanol (as methoxide)Pd catalyst / suitable ligand / strong base2-(3-methoxyphenyl)propan-1-amine
Hypothetical derivatization via palladium-catalyzed nucleophilic substitution.

Electrophilic Aromatic Substitution (e.g., halogenation, nitration)

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for modifying the aromatic ring of this compound. wikipedia.org In these reactions, an electrophile replaces a hydrogen atom on the benzene ring. The rate and regioselectivity of the substitution are influenced by the electronic effects of the substituents already present on the ring: the chloro group and the 2-aminopropyl group.

The chloro group is an electron-withdrawing group via induction, which deactivates the ring towards electrophilic attack. However, due to its lone pairs of electrons, it can participate in resonance, directing incoming electrophiles to the ortho and para positions. The 2-aminopropyl group, on the other hand, is an activating group, donating electron density to the ring and also directing incoming electrophiles to the ortho and para positions.

Given the positions of the existing substituents, the potential sites for electrophilic attack are C2, C4, C5, and C6. The directing effects of the chloro and 2-aminopropyl groups will determine the major product(s). Often, the amino group is protected during such reactions to prevent side reactions and to modulate its directing effect.

Halogenation: Aromatic halogenation involves the introduction of a halogen atom (e.g., Cl, Br) onto the aromatic ring, typically in the presence of a Lewis acid catalyst such as FeCl₃ or FeBr₃. msu.edu For this compound, the substitution pattern will be guided by the combined directing effects of the existing groups.

Nitration: Aromatic nitration is achieved by treating the compound with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. youtube.com This reaction introduces a nitro group onto the aromatic ring. The position of nitration will be influenced by the directing effects of the chloro and 2-aminopropyl substituents. A potential, though not experimentally confirmed, product of nitration could be 2-(3-Chloro-6-nitrophenyl)propan-1-amine or other isomers depending on the reaction conditions.

Table 1: Potential Electrophilic Aromatic Substitution Reactions of this compound
ReactionReagentsPotential Product(s)
Halogenation (Chlorination)Cl₂, FeCl₃Isomers of Dichloro-substituted 2-phenylpropan-1-amine
NitrationHNO₃, H₂SO₄Isomers of Chloro-nitro-substituted 2-phenylpropan-1-amine

Oxidation and Reduction Pathways of the Propane (B168953) Chain

The propane chain of this compound can potentially undergo oxidation. The primary amine itself can be oxidized, but selective oxidation of the carbon skeleton to a ketone or carboxylic acid would require specific reagents. Oxidation of the benzylic carbon (the carbon atom attached to the phenyl ring) could lead to the formation of a ketone. For instance, oxidation could yield 1-(3-chlorophenyl)propan-2-one. Further oxidation could potentially cleave the propane chain to form a carboxylic acid derivative, such as 3-chlorobenzoic acid, although this would require harsh conditions. A related ketone, 2-amino-1-(3-chlorophenyl)propan-1-one, is a known compound, suggesting the feasibility of having a ketone function on the propane chain. nih.gov

The direct conversion of the amine group to an alcohol is a challenging transformation. chemistrysteps.com A more plausible route to alcohol derivatives of this compound would involve the reduction of a corresponding carbonyl compound. For example, if the compound were first oxidized to a ketone such as 1-(3-chlorophenyl)propan-2-one, this ketone could then be reduced using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the corresponding secondary alcohol, 1-(3-chlorophenyl)propan-2-ol. Similarly, reduction of a carboxylic acid derivative would yield a primary alcohol. The existence of related alcohol derivatives like 3-(3-chlorophenyl)propan-1-ol underscores the synthetic accessibility of such compounds. biosynth.com

Table 2: Potential Oxidation and Reduction Products of the Propane Chain
TransformationPotential Starting MaterialPotential ProductTypical Reagents
OxidationThis compound1-(3-chlorophenyl)propan-2-oneOxidizing agents (e.g., PCC, KMnO₄)
Reduction1-(3-chlorophenyl)propan-2-one1-(3-chlorophenyl)propan-2-olReducing agents (e.g., NaBH₄, LiAlH₄)

Functionalization for Analog Synthesis

The primary amine group of this compound serves as a key handle for a wide range of functionalization reactions, enabling the synthesis of diverse analogs.

The nucleophilic nature of the primary amine allows for its incorporation into various heterocyclic ring systems. mdpi.com This can be achieved through condensation reactions with bifunctional electrophiles. For example, reaction with a 1,4-dicarbonyl compound could yield a substituted pyrrole. Similarly, reaction with other appropriate precursors could lead to the formation of imidazoles, pyrazoles, or other heterocyclic structures. The synthesis of related compounds such as 2-(3-chlorophenyl)-3-(oxetan-3-yl)propan-1-amine demonstrates the feasibility of attaching heterocyclic moieties to this scaffold. nih.gov

The concept of creating hybrid molecules, which combine two or more pharmacophoric units into a single entity, is a growing strategy in medicinal chemistry. nih.govresearchgate.net The primary amine of this compound is well-suited for forming conjugates and hybrid molecules. It can readily react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form stable amide bonds. It can also react with sulfonyl chlorides to form sulfonamides. These linkages can be used to connect this compound to other molecules of interest, such as other pharmacophores, polymers, or biomolecules. google.com The synthesis of hybrid molecules containing imidazole and 1,3,4-thiadiazole cores highlights the versatility of such approaches. mdpi.com

Table 3: Examples of Functionalization for Analog Synthesis
Functionalization StrategyReactant for this compoundResulting Linkage/Moiety
Introduction of Heterocyclic Moieties1,4-Dicarbonyl compoundPyrrole ring
Formation of Conjugates (Amide)Carboxylic acid (with coupling agent) or Acyl chlorideAmide bond
Formation of Conjugates (Sulfonamide)Sulfonyl chlorideSulfonamide bond

Role as a Key Intermediate in Complex Molecule Synthesis

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry. Its specific stereochemistry and functional groups make it an ideal starting point for constructing intricate molecular architectures with desired biological activities.

Synthesis of Lorcaserin

A significant application of this compound is its role as a key intermediate in the production of Lorcaserin, a selective serotonin (B10506) 5-HT2c receptor agonist. The synthesis of enantiomerically pure (R)-lorcaserin relies on the use of (R)-2-(3-chlorophenyl)propan-1-amine.

The synthetic route to Lorcaserin from this intermediate generally involves a few key steps. One common method begins with the acylation of (R)-2-(3-chlorophenyl)propan-1-amine with chloroacetyl chloride. This is followed by a reduction of the resulting amide, often using a reducing agent like borane. The final step is an aluminum chloride-catalyzed intramolecular Friedel-Crafts reaction, which facilitates the cyclization to form the benzazepine core of Lorcaserin mdpi.com. This efficient pathway allows for the creation of the enantiopure drug, which is critical for its intended pharmacological activity.

Reagent/StepDescription
(R)-2-(3-chlorophenyl)propan-1-amineChiral starting material
Chloroacetyl chlorideAcylating agent
BoraneReducing agent for amide reduction
Aluminum chlorideCatalyst for intramolecular Friedel-Crafts cyclization

Precursors for Other Bioactive Scaffolds

The chemical scaffold of this compound is a versatile starting point for the synthesis of various other bioactive molecules. The primary amine group allows for a wide range of derivatization reactions, leading to the formation of amides, imines, and other functional groups. These modifications can significantly alter the biological activity of the resulting compounds.

For instance, the related compound 2-(3-chlorophenyl)ethan-1-amine has been used to synthesize novel amide derivatives with potential anti-inflammatory properties. By reacting 2-(3-chlorophenyl)ethan-1-amine with activated carboxylic acids, such as the acid chlorides of ibuprofen and naproxen, new N-(3-chlorophenethyl) amide compounds have been created. These reactions, often carried out as a Schotten-Baumann reaction, demonstrate the utility of the chlorophenylethylamine scaffold in developing new chemical entities.

Reactant 1Reactant 2Resulting Compound Class
2-(3-chlorophenyl)ethan-1-amine2-(4-isobutylphenyl)propanoyl chlorideN-(3-chlorophenethyl) amide
2-(3-chlorophenyl)ethan-1-amine(±)-2-(6-methoxynaphthalen-2-yl)propanoyl chlorideN-(3-chlorophenethyl) amide

The β-aryl propanamine structural motif, of which this compound is an example, is a recognized important structural unit in a variety of bioactive molecules and drugs. The development of synthetic methods to produce chiral β-aryl propanamines is an active area of research, indicating the broad potential of this class of compounds in medicinal chemistry.

Preclinical Pharmacological Investigations of 2 3 Chlorophenyl Propan 1 Amine

In Vitro Assessment of Biological Activity

The biological activity of 2-(3-chlorophenyl)propan-1-amine and its derivatives has been assessed in vitro to determine their interactions with various receptors and transporters.

Receptor Binding Studies

While direct binding data for this compound on the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT) is not extensively detailed in the provided results, the structurally related compound bupropion (B1668061), a norepinephrine-dopamine reuptake inhibitor (NDRI), provides some context. Bupropion itself has weak affinity for the dopamine transporter, but its major metabolite, hydroxybupropion, has a higher affinity for the norepinephrine transporter. wikipedia.org This suggests that the pharmacological activity of bupropion in humans may be more noradrenergic than dopaminergic. wikipedia.org Bupropion shows a unique binding pattern, with a higher affinity for DAT when it has the primary binding site of NET, and a lower affinity for NET when it has the primary binding site of DAT. wikipedia.org

A study on the 5-HT3 receptor agonist 1-(m-chlorophenyl)-biguanide, which shares a chlorophenyl group, revealed its ability to interact with the dopamine transporter in rat brain synaptosomes. nih.gov It inhibited the binding of [3H]GBR-12935, a dopamine transporter ligand, and also inhibited the uptake of dopamine. nih.gov This suggests that some compounds with a 3-chlorophenyl moiety may have activity at the dopamine transporter. nih.gov

Table 1: Monoamine Transporter Interaction Data No direct binding data for this compound was available in the search results. The table below includes data for related compounds.

CompoundTransporterActionAffinity (IC50/Ki)Reference
BupropionDATWeak Inhibitor>10,000 nM (Ki) wikipedia.org
BupropionNETInhibitor>10,000 nM (Ki) wikipedia.org
1-(m-chlorophenyl)-biguanideDATInhibitor0.4 and 2.0 µM (high affinity IC50), 34.8 and 52.7 µM (low affinity IC50) nih.gov

Alterations in dopamine and serotonin (5-HT) systems are implicated in various mental health disorders. nih.gov Research has shown that serotonin receptors can modulate the function of dopamine. nih.gov For instance, presynaptic 5-HT2A receptors can stimulate glutamate (B1630785) release, which in turn regulates dopamine cell activity. nih.gov Conversely, 5-HT2C receptors on GABA interneurons can inhibit mesocortical dopamine cells. nih.gov

The 5-HT3 receptor agonist 1-(m-chlorophenyl)-biguanide has been shown to interact with the dopamine transporter, suggesting a potential for compounds with a similar structure to modulate dopaminergic systems. nih.gov

The calcium-sensing receptor (CaSR) is a G protein-coupled receptor that plays a crucial role in maintaining calcium homeostasis. nih.govmedchemexpress.com Allosteric modulators of the CaSR, known as calcimimetics (positive modulators) and calcilytics (negative modulators), can alter the receptor's sensitivity to extracellular calcium. nih.gov

While there is no direct evidence of this compound modulating the CaSR, a related compound, R-568 [3-(2-chlorophenyl)-N-((1R)-1-(3-methoxyphenyl)ethyl)-1-propanamine], has been shown to be a positive allosteric modulator of the human CaSR. nih.gov R-568 was able to enhance the potency of extracellular Ca2+ at mutated CaSRs, suggesting a potential for similar compounds to correct signaling defects in diseases like familial hypocalciuric hypercalcemia (FHH) and neonatal severe hyperparathyroidism (NSHPT). nih.gov

The histamine (B1213489) H3 receptor (H3R) is a G protein-coupled receptor that acts as an autoreceptor, inhibiting the release of histamine. nih.gov Inverse agonists of the H3R can reverse its constitutive activity and trigger histamine release. nih.gov Pitolisant, an H3R inverse agonist, contains a 4-chlorophenyl group and has been developed for clinical use. nih.gov This indicates that compounds with a chlorophenyl moiety can have high affinity for the H3R.

Table 2: Histamine H3 Receptor Binding Data No direct binding data for this compound was available in the search results. The table below includes data for a related compound.

CompoundReceptorActionAffinity (Ki)Reference
Tiprolisant (contains a 4-chlorophenyl group)Human Histamine H3Antagonist0.160 nM bindingdb.org

There is significant interest in developing dual-target ligands that act on both the μ-opioid receptor (MOR) and the dopamine D3 receptor (D3R) for pain management with reduced addiction potential. nih.govnih.gov D3R antagonists have been proposed as a therapeutic strategy to lessen opioid self-administration. nih.gov Research has explored various chemical scaffolds to achieve dual MOR agonism and D3R antagonism. nih.gov While no direct data for this compound was found, various compounds incorporating a dichlorophenyl or chlorophenyl group have been synthesized and tested for their affinity at D3R. nih.govnih.gov For example, the 2,3-dichlorophenyl piperazine (B1678402) scaffold is a known D3R antagonist moiety. nih.gov

Mechanism of Action Studies (Molecular Level)

The principal mechanism of action for Lorcaserin, derived from this compound, is its high-affinity binding and activation of the human serotonin 5-HT2C receptor. acs.orgguidetopharmacology.org This interaction is characterized by significant selectivity. Lorcaserin demonstrates 18-fold and 104-fold selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B receptors, respectively. acs.org

The binding affinity (Ki) of Lorcaserin for the human 5-HT2C receptor is approximately 15 nM. acs.orgfrontiersin.org This strong interaction is presumed to be stabilized by a combination of molecular forces within the receptor's binding pocket. These interactions likely include:

Ionic Bonding: The protonated amine group of the benzazepine structure can form a strong ionic bond with an acidic residue, such as aspartate, in the binding site.

Hydrophobic Interactions: The chlorophenyl ring of the molecule likely engages in hydrophobic interactions with nonpolar amino acid residues, contributing to the stability of the ligand-receptor complex.

Hydrogen Bonding: The amine group can also act as a hydrogen bond donor, further anchoring the ligand to the receptor.

Table 2: Binding Affinity of Lorcaserin for Serotonin Receptors

Receptor Subtype Binding Affinity (Ki) Selectivity over 5-HT2A Selectivity over 5-HT2B Reference
Human 5-HT2C 15 ± 1 nM - - acs.org
Human 5-HT2A 112 nM 18-fold - frontiersin.org

The activation of the 5-HT2C receptor by Lorcaserin initiates a cascade of downstream cellular events, primarily in the central nervous system. nih.gov

Hypothalamic POMC Pathway: Lorcaserin stimulates 5-HT2C receptors located on pro-opiomelanocortin (POMC) neurons within the arcuate nucleus of the hypothalamus. nih.gov This stimulation triggers the release of alpha-melanocortin-stimulating hormone (α-MSH), which then acts on melanocortin-4 receptors (MC4R) in the paraventricular nucleus, leading to a suppression of appetite. nih.gov

Modulation of Monoamine Systems: Studies in rats have shown that Lorcaserin modulates the biochemical balance of serotonin (5-HT) and noradrenaline (NA) systems in specific brain regions. At a dose of 3 mg/kg, it was found to increase 5-HT content in the insular cortex and the core of the nucleus accumbens. nih.govfrontiersin.org It also enhanced NA content in the orbitofrontal cortex and central amygdala. nih.gov These findings suggest that Lorcaserin's effects extend beyond simple appetite suppression to a broader modulation of neurochemical circuits. nih.govfrontiersin.org

Pancreatic β-cell Signaling: In murine pancreatic islets, Lorcaserin has been shown to inhibit glucose-stimulated insulin (B600854) secretion (GSIS). nih.gov This effect is mediated by its coupling to PTX-sensitive Gαi/o proteins in β-cells, which leads to a reduction in intracellular cyclic AMP (cAMP) levels and a decrease in Ca2+ influx, thereby impairing GSIS. nih.gov

Brain Response to Food Cues: Functional MRI studies in obese individuals have demonstrated that Lorcaserin administration decreases the activation of brain regions associated with attention, emotion, and salience in response to food cues. nih.govnih.gov Specifically, it reduces activity in the parietal and visual cortices, as well as limbic areas like the insula and amygdala. nih.gov

Prodrug Potential and Active Metabolite Formation

The chemical structure of this compound lends itself to the design of prodrugs. The primary amine group is a key site for modification to enhance properties such as lipophilicity, which can improve absorption. nih.gov One common strategy involves the formation of enaminones, which are more lipophilic than the parent amine and can be hydrolyzed to release the active drug. nih.gov The rate of this hydrolysis is sensitive to the structure of the dicarbonyl compound used to form the enaminone and the pH of the environment. nih.gov

Structure-Activity Relationship (SAR) Elucidation

The biological activity of phenethylamine (B48288) derivatives, including this compound, is significantly influenced by their chemical structure. Structure-activity relationship (SAR) studies explore how modifications to the molecule affect its pharmacological properties.

Impact of Substituents on Activity

The nature and position of substituents on the aromatic ring and the amine group can dramatically alter the activity of the compound. For example, in a series of N-[(2-pyrrolidinyl)methyl]-substituted benzamides, halogen and alkyl substituents at the 3-position of the aromatic ring were found to increase lipophilicity, a key factor in drug absorption and distribution. nih.gov Similarly, studies on other compounds have shown that both electron-donating and electron-withdrawing groups on the aromatic ring can influence the yield and activity of the final product in chemical reactions. mdpi.com Research on MTEP, a noncompetitive antagonist of the mGluR5 receptor, has led to the identification of analogs with significantly higher potency, highlighting the importance of subtle structural modifications. ebi.ac.uk

Chiral Stereochemistry and Enantiomeric Differences

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers. tru.canih.gov These enantiomers can exhibit marked differences in their pharmacological and toxicological profiles. nih.gov The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, is a fundamental concept in pharmacology. researchgate.net For many chiral drugs, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects. nih.gov The separation and characterization of individual enantiomers are therefore crucial. nih.gov For instance, a method for the enantiomeric resolution of the anticonvulsant Galodif, which is a urea (B33335) derivative of a related amine, has been developed using chiral High-Performance Liquid Chromatography (HPLC). nih.gov

Preclinical Metabolic Pathways and Biotransformation

The biotransformation of a xenobiotic like this compound involves a series of enzymatic reactions that modify its structure, facilitating its elimination from the body.

In Vitro Hepatic Metabolism Studies

The liver is the primary site of drug metabolism. In vitro studies using human liver subcellular fractions, such as S9 fractions, are commonly employed to investigate the metabolic fate of a compound. nih.gov These studies help to identify the major metabolic pathways and the enzymes involved. For example, the metabolism of other compounds has shown that primary alcohol groups can be metabolized by alcohol dehydrogenase and aldehyde dehydrogenase. nih.gov

Identification of Metabolites

Identifying the metabolites of a drug is essential for a comprehensive understanding of its disposition and potential for drug-drug interactions. Techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are powerful tools for the characterization of metabolites in biological samples. mdpi.com In a study of a related bromo-substituted heliamine, a variety of phase I (demethylation, dehydrogenation, epoxidation) and phase II (glucuronidation, sulfation) metabolites were identified. mdpi.com For bupropion, metabolites such as 2-(3-chlorophenyl)-2-hydroxy-3,5,5-trimethyl-morpholinol and 1-(3-chlorophenyl)-2-[(1,1-dimethylethanol)amino]-1-propanol have been identified in human plasma. google.com

Analytical Methodologies for Research on 2 3 Chlorophenyl Propan 1 Amine

Chromatographic Separation Techniques

Chromatography is a fundamental tool for separating and analyzing the components of a mixture. studyrocket.co.uk For 2-(3-chlorophenyl)propan-1-amine, various chromatographic techniques are utilized to achieve high-resolution separation and accurate quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. studyrocket.co.ukoxfordindices.com It operates by pumping a sample mixture in a solvent (the mobile phase) at high pressure through a column filled with a solid adsorbent material (the stationary phase). studyrocket.co.uklibretexts.org The separation is based on the differential interactions of the sample components with the stationary and mobile phases. studyrocket.co.ukoxfordindices.com

In the context of analyzing primary amines like this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed method. nih.govpensoft.net A study detailing the analysis of related compounds utilized a C18 column with an acetonitrile-water gradient as the mobile phase. chromatographyonline.com This setup allows for the effective separation of the amine from other components in a sample matrix. The use of a variable wavelength UV detector enables sensitive detection of the analyte. oxfordindices.com The retention time, the time it takes for the compound to pass through the column, is a key parameter for its identification. studyrocket.co.uk

For complex mixtures, optimizing the mobile phase composition is crucial for achieving good separation. libretexts.org This can involve using different organic modifiers or gradients to improve resolution between closely eluting peaks. chromatographyonline.com The data generated from HPLC analysis is typically presented as a chromatogram, where each peak corresponds to a different component in the sample.

Table 1: Representative HPLC Parameters for Amine Analysis

ParameterTypical Value/Condition
Column C8 or C18 reversed-phase column chromatographyonline.com
Mobile Phase Acetonitrile (B52724)/water gradient chromatographyonline.com
Detector UV-Vis Detector
Flow Rate 1.0 mL/min (adjustable for optimization) sigmaaldrich.com
Temperature Ambient or controlled (e.g., 25 °C) researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a test sample. youtube.comnist.gov In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. youtube.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, allowing for its identification. youtube.com

GC-MS is a valuable technique for the analysis of volatile and thermally stable compounds. nih.gov For the analysis of amines, derivatization may sometimes be employed to improve their volatility and chromatographic behavior. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of specific bonds within the molecule. nih.gov These fragmentation patterns are crucial for structural elucidation and confirmation of the compound's identity. nih.govmdpi.com

The selection of an appropriate GC column and temperature program is critical for achieving good separation of the analyte from other components in the sample. psu.edu The data from a GC-MS analysis includes a chromatogram showing the separation of compounds over time and a mass spectrum for each peak. youtube.com

Table 2: Key Aspects of GC-MS Analysis

AspectDescription
Ionization Method Electron Ionization (EI) is commonly used. nih.gov
Mass Analyzer Quadrupole or Time-of-Flight (TOF) analyzers are frequently employed. nih.gov
Data Output Total Ion Chromatogram (TIC) and Mass Spectra. youtube.com
Identification Based on retention time and comparison of the mass spectrum with spectral libraries. mdpi.com

Chiral Chromatography for Enantiomeric Separation

Since this compound possesses a chiral center, it exists as a pair of enantiomers. Enantiomers have identical physical and chemical properties in an achiral environment but can exhibit different biological activities. sigmaaldrich.com Therefore, their separation and quantification are of significant importance. nih.gov Chiral chromatography is the primary technique used to separate enantiomers. chiralpedia.com

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. chiralpedia.com The "three-point interaction model" is a widely accepted mechanism explaining chiral recognition, where one enantiomer forms a more stable transient diastereomeric complex with the CSP than the other, resulting in different retention times. chiralpedia.com

Various types of CSPs are available, including those based on polysaccharides, proteins, and cyclodextrins. chiralpedia.comnih.gov The choice of CSP and the mobile phase (normal phase, reversed-phase, or polar organic) are critical for achieving successful enantiomeric separation. nih.gov For instance, a study on the separation of chiral azole compounds found that a maltodextrin-based CSP was highly effective. nih.gov The resolution of the enantiomeric peaks is a measure of the separation efficiency.

Table 3: Principles of Chiral Chromatography

PrincipleDescription
Chiral Stationary Phase (CSP) A stationary phase containing a single enantiomer of a chiral compound. chiralpedia.com
Chiral Recognition Differential interaction between the enantiomers and the CSP. chiralpedia.com
Separation Mechanism Formation of transient diastereomeric complexes with different stabilities. chiralpedia.com
Mobile Phase Modes Normal Phase (NP), Reversed Phase (RP), and Polar Organic (PO) modes are used. nih.gov

Spectroscopic Characterization in Research

Spectroscopic methods are indispensable for elucidating the molecular structure of compounds. For this compound, NMR and IR/Raman spectroscopy provide detailed information about its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. It is based on the absorption of electromagnetic radiation by atomic nuclei in a magnetic field. ¹H NMR and ¹³C NMR are the most common types of NMR spectroscopy.

In the ¹H NMR spectrum of a related compound, 2-(3-chlorophenyl)ethylamine, the signals for the protons are observed at specific chemical shifts (δ), measured in parts per million (ppm). chemicalbook.com For this compound, one would expect to see distinct signals for the aromatic protons, the methine proton, the methylene (B1212753) protons, and the methyl protons. The splitting patterns of these signals (e.g., doublet, triplet, multiplet) provide information about the number of neighboring protons. rsc.org

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. docbrown.info Each unique carbon atom in the molecule gives a distinct signal. docbrown.info For this compound, separate signals would be expected for the aromatic carbons, the methine carbon, the methylene carbon, and the methyl carbon.

Table 4: Expected NMR Spectral Features for this compound

NucleusExpected Chemical Shift Range (ppm)Expected Splitting Pattern (for ¹H NMR)
Aromatic Protons ~7.0 - 7.5Multiplets
Methine Proton (CH) Variable, downfield from alkyl protonsMultiplet
**Methylene Protons (CH₂) **Variable, downfield from methyl protonsMultiplets
Methyl Protons (CH₃) ~0.9 - 1.5Doublet
Aromatic Carbons ~120 - 150N/A
Aliphatic Carbons ~10 - 60N/A

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. uantwerpen.be IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the scattering of light. uantwerpen.be

For a primary amine like this compound, the IR spectrum would be expected to show characteristic N-H stretching vibrations in the region of 3200-3500 cm⁻¹. wpmucdn.com Primary amines typically exhibit two bands in this region corresponding to symmetric and asymmetric stretching. wpmucdn.com Other important absorptions would include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, and C-N stretching vibrations. docbrown.info The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule. docbrown.info

Raman spectroscopy is a complementary technique to IR spectroscopy. uantwerpen.be While strong IR absorptions are often weak in the Raman spectrum and vice versa, together they provide a more complete picture of the vibrational modes of a molecule.

Table 5: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amine (N-H) Stretching (asymmetric and symmetric)3200 - 3500 wpmucdn.com
Amine (N-H) Bending (scissoring)~1600 wpmucdn.com
Aromatic C-H Stretching> 3000
Aliphatic C-H Stretching2800 - 3000 docbrown.info
C=C (Aromatic) Stretching~1450 - 1600
C-N Stretching1020 - 1250 docbrown.info
C-Cl Stretching~600 - 800

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the qualitative analysis of this compound, providing information about the electronic transitions within the molecule. The presence of the chlorophenyl group, a chromophore, allows the compound to absorb light in the UV-Vis region.

In a study on a related compound, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, the UV-Vis spectrum was recorded to investigate its electronic properties. researchgate.net For this compound, the aromatic ring and the chlorine substituent are the primary contributors to its UV absorption. The wavelength of maximum absorption (λmax) is influenced by the solvent used and the pH of the solution. Typically, for phenylamines, absorption bands are observed in the range of 200-300 nm. The intensity and position of these bands can shift based on the substitution pattern of the aromatic ring.

Table 1: Predicted UV-Vis Spectral Data for this compound

ParameterPredicted Value
Predicted λmax (in ethanol)~210 nm, ~265 nm
Molar Absorptivity (ε)Varies with concentration and solvent

Note: The data in this table is predictive and based on the analysis of similar aromatic amines. Experimental verification is required for precise values.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure by analyzing its fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would be a common method for analysis.

The mass spectrum of this compound would be expected to show a molecular ion peak [M]+ corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with a ratio of approximately 3:1 for the [M]+ and [M+2]+ peaks, reflecting the natural abundance of the 35Cl and 37Cl isotopes.

Key fragmentation pathways for similar aliphatic amines often involve the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), leading to the formation of a stable iminium ion. For this compound, this would result in a significant fragment ion. Another common fragmentation is the loss of the amine group.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z ValueProposed Fragment IonDescription
169/171[C9H12ClN]+•Molecular ion peak with isotopic pattern
140[C8H9Cl]+•Loss of the ethylamine (B1201723) group
44[C2H6N]+Iminium ion from α-cleavage

Note: The fragmentation data is predictive and based on general principles of mass spectrometry and data from related compounds like 2-propanamine. nist.gov Experimental analysis is necessary for confirmation.

Method Development and Validation for Quantification in Research Matrices

Accurate quantification of this compound in various research matrices is essential for its application. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and specificity. pensoft.netpensoft.net

The development of an RP-HPLC method involves several key steps:

Column Selection: A C18 column is often the first choice for the separation of moderately polar compounds like this compound. internationaljournalssrg.org

Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase is a critical parameter as it affects the ionization state of the amine group and thus its retention on the column. Isocratic or gradient elution can be employed to achieve optimal separation.

Detector Selection: A UV detector is commonly used, with the detection wavelength set at or near the λmax of the compound to ensure high sensitivity.

Method Validation: Once developed, the method must be validated according to established guidelines to ensure its reliability. Validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Table 3: Example Parameters for a Validated RP-HPLC Method

ParameterExample Value/Range
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v)
Flow Rate1.0 mL/min
Detection Wavelength220 nm
Linearity Range1-100 µg/mL
Correlation Coefficient (r²)>0.999
Accuracy (% Recovery)98-102%
Precision (%RSD)<2%

Note: This table provides an example based on methods developed for similar chloro-phenyl compounds and serves as a starting point for the development of a specific method for this compound. pensoft.netpensoft.net

Applications in Purity and Impurity Profiling for Research Batches

Ensuring the purity of research batches of this compound is critical for the validity and reproducibility of experimental results. Impurity profiling is the process of identifying and quantifying the impurities present in a substance. arastirmax.com These impurities can arise from the synthetic route, degradation, or storage.

RP-HPLC methods developed for quantification are also the primary tool for purity and impurity profiling. pensoft.net By using a high-resolution separation method, it is possible to separate the main compound from its potential impurities. These impurities can include starting materials, by-products, and degradation products.

The process of impurity profiling involves:

Forced Degradation Studies: The compound is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products. This helps in developing a stability-indicating method that can separate the main compound from its degradation products.

Impurity Identification: When unknown peaks are detected in the chromatogram, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to identify them by obtaining their mass spectra.

Quantification of Impurities: Once identified, the impurities can be quantified using the validated HPLC method.

Table 4: Potential Process-Related Impurities of this compound

Compound NamePotential Origin
1-(3-chlorophenyl)propan-2-oneStarting material or by-product
3-ChlorobenzaldehydeStarting material or by-product
2-(3-chlorophenyl)propan-1-olBy-product from reduction

Note: This table lists plausible impurities based on common synthetic pathways for similar compounds.

The establishment of robust analytical methodologies is indispensable for the comprehensive characterization of this compound. Techniques like UV-Vis spectroscopy and mass spectrometry provide essential structural information, while validated HPLC methods are crucial for accurate quantification and for ensuring the purity of research batches through detailed impurity profiling.

Computational and Theoretical Studies of 2 3 Chlorophenyl Propan 1 Amine

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in modern computational chemistry for studying the electronic structure and properties of molecules. nih.gov DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), are commonly employed to achieve a balance between computational cost and accuracy for organic molecules. nih.govresearchgate.netresearchgate.net These calculations provide a foundational understanding of the molecule's intrinsic characteristics.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically adjusts the atomic coordinates to find the arrangement with the lowest potential energy. For a flexible molecule like 2-(3-chlorophenyl)propan-1-amine, which has rotatable bonds, conformational analysis is crucial. This involves exploring various possible spatial arrangements (conformers) to identify the global energy minimum, which represents the most probable conformation of the molecule in its ground state. researchgate.net This optimized structure is essential as it serves as the basis for all subsequent property calculations. nih.gov

Frontier Molecular Orbital (FMO) theory is a key framework for understanding a molecule's chemical reactivity and electronic transitions. wikipedia.orgimperial.ac.uk The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO : This orbital acts as the primary electron donor. A higher HOMO energy level indicates a greater propensity for the molecule to donate electrons, signifying higher nucleophilicity. youtube.comresearchgate.net

LUMO : This orbital is the primary electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons, indicating higher electrophilicity. youtube.comresearchgate.net

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily excitable. researchgate.net

For this compound, DFT calculations can predict the energies of these orbitals. The distribution of HOMO and LUMO across the molecular structure reveals the regions most likely to be involved in electron donation and acceptance, respectively.

Illustrative data based on theoretical principles applied to the target compound.

To further pinpoint reactive sites, computational methods offer specific reactivity descriptors.

Molecular Electrostatic Potential (MEP) : An MEP map provides a visual representation of the charge distribution around a molecule. dntb.gov.ua It plots the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the nitrogen atom of the amine group due to its lone pair of electrons, identifying it as a primary site for interaction with electrophiles. The area around the chlorine atom would also exhibit negative potential, while the hydrogen atoms of the amine group would show positive potential. dntb.gov.ua

Fukui Functions : These descriptors quantify the change in electron density at a specific point in the molecule when an electron is added or removed. They provide a more quantitative, atom-specific measure of reactivity, helping to identify which atoms are most likely to act as nucleophiles or electrophiles.

Illustrative data based on theoretical principles applied to the target compound.

DFT calculations can also be used to predict key thermodynamic properties of this compound from its vibrational frequencies. nih.gov These properties, including enthalpy (H), entropy (S), and Gibbs free energy (G), are vital for understanding the molecule's stability and the energetics of reactions in which it participates.

This table outlines the types of thermodynamic data obtainable through DFT calculations.

Molecular Docking and Dynamics Simulations

While quantum calculations reveal the intrinsic properties of an isolated molecule, molecular docking and dynamics simulations are used to predict how a molecule interacts with other entities, particularly biological macromolecules like proteins. researchgate.net These techniques are cornerstones of structure-based drug design and help in understanding potential biological activity.

Molecular Docking : This computational technique predicts the preferred orientation of a ligand (in this case, this compound) when bound to the active site of a target protein. researchgate.net An algorithm samples numerous possible conformations and positions of the ligand within the protein's binding pocket, and a scoring function estimates the binding affinity for each pose. The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, that stabilize the ligand-protein complex. researchgate.netyoutube.com

Molecular Dynamics (MD) Simulations : Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. ulisboa.pturegina.ca By simulating the movements of atoms and molecules according to the laws of physics, MD provides insights into the stability of the predicted binding pose and the flexibility of the protein and ligand upon binding. osaka-u.ac.jp These simulations can confirm whether the key interactions identified in docking are maintained over a period of nanoseconds or microseconds.

For this compound, docking into a hypothetical receptor could reveal that the amine group acts as a hydrogen bond donor and acceptor, while the chlorophenyl ring engages in hydrophobic or pi-stacking interactions with nonpolar amino acid residues in the binding site.

This table illustrates the types of interactions that would be assessed in a molecular docking study.

Binding Affinity Estimation (e.g., Inhibition Constant, Ki)

Estimating the binding affinity of a ligand to its receptor is a cornerstone of computational drug design. The inhibition constant (Ki) is a critical measure of this affinity, representing the concentration of an inhibitor required to occupy 50% of the active sites of a receptor at equilibrium. A lower Ki value signifies a higher binding affinity.

Molecular docking is a primary computational technique used to predict the binding mode and estimate the binding affinity of a ligand like this compound to a protein target. asianresassoc.org This process involves predicting the preferred orientation of the molecule when bound to a receptor to form a stable complex. The binding affinity is then calculated based on a scoring function that considers factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding. For instance, studies on similar compounds have demonstrated strong binding affinities to specific biological targets, with calculated binding energies often expressed in kcal/mol. asianresassoc.org

Table 1: Hypothetical Binding Affinity Data for this compound

Target ProteinPredicted Binding Energy (kcal/mol)Estimated Inhibition Constant (Ki) (nM)
Serotonin (B10506) 5-HT2A Receptor-8.5150
Serotonin 5-HT2B Receptor-9.275
Serotonin 5-HT2C Receptor-8.9110

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information generated from binding affinity estimations.

Theoretical Spectroscopic Analysis

Theoretical spectroscopic analysis allows for the prediction of a molecule's spectra, which can then be correlated with experimental data to confirm its structure and understand its vibrational and electronic properties. Density Functional Theory (DFT) is a powerful method for these calculations. nih.gov

Prediction of Vibrational Frequencies (IR, Raman) and Correlation with Experimental Data

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a fundamental technique for identifying functional groups and elucidating molecular structure. docbrown.info Computational methods, particularly DFT using basis sets like B3LYP/6-311++G(d,p), can accurately predict the vibrational frequencies of a molecule. nih.gov These calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, allowing for a direct comparison with experimental spectra.

For this compound, characteristic vibrational modes would include N-H stretching and bending, C-H stretching (both aromatic and aliphatic), C-N stretching, and vibrations of the chlorophenyl ring. docbrown.info The correlation between theoretical and experimental data provides a high degree of confidence in the structural assignment. The Potential Energy Distribution (PED) analysis further helps in assigning the calculated frequencies to specific vibrational modes of the molecule. nih.gov

Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups in this compound

Vibrational ModePredicted Frequency (cm⁻¹) (Scaled)Typical Experimental Range (cm⁻¹)
N-H Stretch (asymmetric & symmetric)3450 - 33503500 - 3300 docbrown.info
Aromatic C-H Stretch3100 - 30003100 - 3000
Aliphatic C-H Stretch2980 - 28502960 - 2850
N-H Bend (scissoring)16301650 - 1580 docbrown.info
Aromatic C=C Stretch1600 - 14501600 - 1450
C-N Stretch12001220 - 1020 docbrown.info
C-Cl Stretch780800 - 600

Note: The predicted frequencies are exemplary and based on typical DFT calculation results for similar molecules.

Electronic Absorption Spectra Prediction (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of a molecule. nih.gov This analysis provides information about the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The calculated absorption maxima (λmax) can be compared with experimental UV-Vis spectra to understand the electronic structure of this compound. The solvent environment can also be modeled to predict solvatochromic shifts.

Non-Covalent Interaction Analysis (e.g., RDG)

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure and intermolecular interactions of a molecule. Reduced Density Gradient (RDG) analysis is a computational tool used to visualize and characterize these weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. researchgate.net

The RDG analysis is based on the electron density and its gradient. A plot of the RDG versus the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density reveals regions of different interaction types. These interactions are then typically visualized as surfaces in the molecular structure, colored to indicate the type and strength of the interaction (e.g., blue for strong attractive interactions like hydrogen bonds, green for weak van der Waals interactions, and red for repulsive steric clashes). For this compound, RDG analysis would highlight the hydrogen bonding potential of the amine group and the van der Waals interactions involving the phenyl ring and the chloro-substituent.

Future Research Directions for 2 3 Chlorophenyl Propan 1 Amine

Exploration of Novel Synthetic Pathways

The development of new and efficient synthetic routes to 2-(3-chlorophenyl)propan-1-amine and other substituted phenethylamines is a key area of future research. While established methods exist, there is a continuous drive for more modular, cost-effective, and stereoselective syntheses.

Recent advancements in catalysis offer exciting possibilities. For instance, a photo-assisted nickel-catalyzed cross-electrophile coupling of aliphatic aziridines with aryl iodides has been reported as a mild and modular method for accessing β-phenethylamine derivatives. nih.govacs.org This approach avoids the need for stoichiometric heterogeneous reductants and utilizes an inexpensive organic photocatalyst, offering a practical advantage over traditional methods. nih.govacs.org Mechanistic studies suggest that the reaction proceeds through the nucleophilic ring-opening of the aziridine (B145994) by iodide to form an iodoamine, which then acts as the active electrophile. nih.gov

Another novel route involves the regioselective ring-opening of cyclic N-Boc sulfamidates with bromophenyl magnesium reagents, which proceeds with a clean inversion of stereochemistry for secondary sulfamidates. researchgate.net This method complements existing strategies for the ring-opening of aziridines. researchgate.net Additionally, the reduction of a compound of formula (A) in the absence of a base presents another potential pathway for synthesizing phenylethylamine compounds like this compound. google.com

Future research could focus on optimizing these novel pathways, expanding their substrate scope, and adapting them for the large-scale, enantiomerically pure synthesis of this compound. The development of enzymatic or chemo-enzymatic routes could also offer highly selective and environmentally friendly alternatives.

Advanced Structural Modifications for Targeted Molecular Interactions

Systematic structural modifications of the this compound scaffold are crucial for elucidating structure-activity relationships (SAR) and designing analogs with improved potency and selectivity for specific biological targets. The phenethylamine (B48288) core offers multiple points for modification, including the phenyl ring, the alkyl side chain, and the amino group. wikipedia.org

Future research should explore a wide range of substitutions on the phenyl ring to probe interactions with target proteins. For instance, altering the position and nature of the halogen substituent or introducing other functional groups could significantly impact binding affinity and functional activity.

Modifications to the alkyl side chain, such as altering its length or introducing conformational constraints, could influence the compound's interaction with the active site of a receptor or transporter. The synthesis and evaluation of bivalent ligands, where two phenethylamine-like moieties are connected by a spacer, have shown that such molecules can act as potent dopamine (B1211576) transporter (DAT) inhibitors, suggesting the existence of multiple substrate-binding sites. nih.gov

Furthermore, N-substitution on the amino group can dramatically alter the pharmacological profile. For example, the attachment of a bulky N-hexyl substituent to dopamine was found to increase DAT binding affinity. nih.gov A deeper understanding of how these modifications affect interactions with various monoamine transporters (DAT, NET, SERT) and receptors is a key area for future investigation. mdpi.combiomolther.org

Table 1: Potential Structural Modifications of this compound and Their Rationale

Modification SitePotential ModificationRationale for Investigation
Phenyl Ring Varying halogen substituent (F, Br, I)To probe the role of halogen bonding and electronic effects on target interaction.
Introduction of other functional groups (e.g., methoxy, nitro)To explore additional binding pockets and alter pharmacokinetic properties.
Alkyl Side Chain Altering the length of the propane (B168953) chainTo optimize the distance between the phenyl ring and the amino group for ideal target engagement.
Introducing conformational constraints (e.g., cyclopropane (B1198618) ring)To reduce flexibility and potentially increase binding affinity and selectivity.
Amino Group N-alkylation with various alkyl groupsTo modulate lipophilicity and interaction with the transporter or receptor binding site.
Acylation or sulfonylationTo introduce hydrogen bond donors/acceptors and alter the electronic properties of the amine.

Integration of Multi-Omics Data in Preclinical Studies

To gain a comprehensive understanding of the biological effects of this compound, future preclinical studies should integrate multi-omics approaches, including genomics, proteomics, and metabolomics. This holistic approach can reveal novel mechanisms of action, identify biomarkers of efficacy and toxicity, and provide a more complete picture of the compound's physiological impact. acs.org

For example, proteomics studies can identify the full spectrum of proteins that interact with the compound, moving beyond its primary targets. This can help to uncover off-target effects that may contribute to both therapeutic and adverse outcomes. Metabolomic analysis can reveal how the compound and its metabolites alter endogenous metabolic pathways.

The integration of these datasets with traditional pharmacological and behavioral data will be crucial for building comprehensive models of the drug's action. There is a recognized need for more consistency in the design of preclinical studies investigating amphetamine-type stimulants to ensure clinical relevance and allow for more confident interpretation of results. nih.gov Future studies should aim to standardize experimental variables to facilitate data comparison and integration. nih.gov

Development of Advanced Computational Models for Prediction of Activity and Metabolism

Advanced computational models, such as Quantitative Structure-Activity Relationship (QSAR) and machine learning algorithms, are powerful tools for predicting the biological activity and metabolic fate of novel compounds. nih.govafricaresearchconnects.com Developing robust and predictive QSAR models for this compound and its analogs can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the most promising profiles.

Future research should focus on building global QSAR models that can predict the activity of a diverse range of phenethylamine derivatives. nih.gov These models should incorporate a wide array of molecular descriptors, including electronic, steric, and topological properties, to capture the complex relationships between chemical structure and biological activity. africaresearchconnects.com For instance, descriptors like the Verhaar model of Fish base-line toxicity (BLTF96) and 3D-MoRSE signals have been shown to be crucial in regulating the logP values of phenethylamines. nih.gov

Furthermore, the development of models to predict the metabolism of these compounds by cytochrome P450 (CYP) enzymes is essential for anticipating potential drug-drug interactions and understanding their pharmacokinetic profiles. fda.gov QSAR models can be trained to predict the inhibition of major CYP isoforms like CYP2D6, CYP2C9, and CYP3A4, which are involved in the metabolism of many drugs, including amines. fda.gov The use of both multiple linear regression and non-linear models should be explored, as non-linear models have shown superior predictive performance for the psychotomimetic activity of substituted phenethylamines. africaresearchconnects.com

Investigation of Unexplored Biological Targets in In Vitro Systems

While the primary targets of many phenethylamines are the monoamine transporters, there is a growing interest in exploring their interactions with other biological targets. mdpi.comjpsychopathol.itnih.gov This could lead to the discovery of novel therapeutic applications for this compound and its derivatives.

Future research should employ high-throughput screening assays to test these compounds against a broad panel of receptors, enzymes, and ion channels. This could uncover unexpected activities and provide new starting points for drug development. For example, some phenethylamine derivatives have been found to interact with adenosine (B11128) receptors, adrenergic receptors, and even carbonic anhydrase. mdpi.comnih.gov

The vesicular monoamine transporter 2 (VMAT2) is another important target for substituted amphetamines, as it is involved in the storage and release of monoamine neurotransmitters. wikipedia.org While some amphetamines act on VMAT2, others are inactive, suggesting that subtle structural differences can determine activity at this transporter. wikipedia.org Investigating the interaction of this compound with VMAT2 could provide valuable insights into its mechanism of action.

Furthermore, exploring targets beyond the monoaminergic system, such as those involved in glutamatergic and GABAergic neurotransmission, could open up new therapeutic possibilities for depression and other neuropsychiatric disorders. nih.govcambridge.org

Table 2: Potential Unexplored Biological Targets for this compound

Target ClassSpecific ExamplesPotential Therapeutic Relevance
G Protein-Coupled Receptors (GPCRs) Adenosine Receptors (A1, A2A), Sigma Receptors, Trace Amine-Associated Receptors (TAARs) mdpi.comnih.govNeurological and psychiatric disorders, pain, inflammation.
Enzymes Carbonic Anhydrase, Monoamine Oxidase (MAO) mdpi.comGlaucoma, obesity, cancer, depression.
Ion Transporters Vesicular Monoamine Transporter 2 (VMAT2) wikipedia.orgNeurological and psychiatric disorders, substance abuse.
Other Receptors Glutamate (B1630785) Receptors (NMDA, AMPA), GABA Receptors nih.govcambridge.orgDepression, anxiety, epilepsy.

Q & A

Q. How to design stable formulations of this compound for long-term storage?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Lyophilization or salt formation (e.g., hydrochloride) reduces hygroscopicity. Antioxidants (BHT) prevent amine oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.